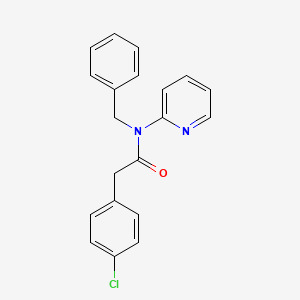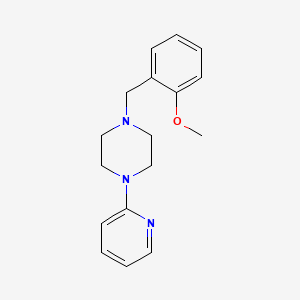
1-(2-methoxybenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-(2-pyridinyl)piperazine, commonly known as MPBD, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of MPBD is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors and a full agonist at dopamine receptors. It may also modulate the activity of other neurotransmitter systems, such as the noradrenergic and cholinergic systems. These actions contribute to its effects on behavior, cognition, and other physiological processes.
Biochemical and Physiological Effects
MPBD has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to improve cognitive function and memory in animal models. Additionally, MPBD has been found to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPBD in lab experiments is its high affinity for neurotransmitter receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, MPBD has been found to have low toxicity and few side effects in animal models, which makes it a safe compound to use in lab experiments.
However, there are also some limitations to using MPBD in lab experiments. One limitation is that its effects may vary depending on the animal species and strain used. Additionally, the optimal dose and administration route of MPBD may differ depending on the specific research question being addressed.
Orientations Futures
There are several future directions for research on MPBD. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems other than dopamine and serotonin. Another direction is to study its effects in models of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, researchers could explore the potential therapeutic applications of MPBD in these disorders and other conditions. Finally, further optimization of the synthesis method and purification procedures could improve the yield and purity of MPBD, making it a more widely used tool in scientific research.
Méthodes De Synthèse
The synthesis of MPBD involves the reaction of 2-pyridinylpiperazine with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography. The yield of MPBD can be improved by optimizing the reaction conditions such as reaction time, temperature, and reagent ratios.
Applications De Recherche Scientifique
MPBD has been studied extensively for its potential applications in scientific research. It has been found to have affinity for several neurotransmitter receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-16-7-3-2-6-15(16)14-19-10-12-20(13-11-19)17-8-4-5-9-18-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCPMXYFQQOSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)
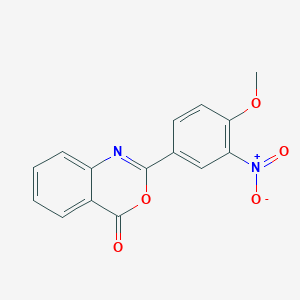
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B5640247.png)
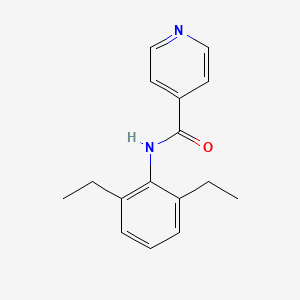
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)

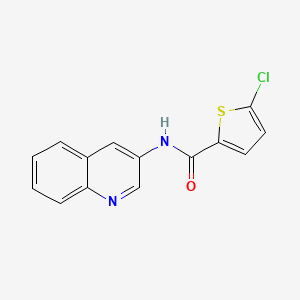


![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)
